![molecular formula C8H13NO B8010831 2-Methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8010831.png)
2-Methyl-8-azabicyclo[3.2.1]octan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-8-azabicyclo[3.2.1]octan-3-one, also known as tropinone, is a bicyclic organic compound with the molecular formula C_8H_13NO. It is a key intermediate in the biosynthesis of tropane alkaloids, which are naturally occurring compounds found in plants such as Atropa belladonna (deadly nightshade) and Erythroxylum coca (coca plant). Tropinone is notable for its role in the synthesis of important medicinal compounds, including atropine and cocaine.
准备方法
Synthetic Routes and Reaction Conditions
Tropinone can be synthesized through several methods, with one of the most well-known being the Robinson tropinone synthesis. This method involves the following steps:
Mannich Reaction: Acetone, succinaldehyde, and methylamine react in the presence of an acid catalyst to form a Mannich base.
Cyclization: The Mannich base undergoes cyclization to form tropinone.
The reaction conditions typically involve:
Temperature: Moderate temperatures around 25-30°C.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of tropinone often involves the same principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反应分析
Types of Reactions
Tropinone undergoes various chemical reactions, including:
Reduction: Tropinone can be reduced to tropine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation of tropinone can lead to the formation of tropinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl group.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Tropine: Formed by the reduction of tropinone.
Tropinone Derivatives: Formed through various oxidation and substitution reactions.
科学研究应用
Tropinone has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of tropane alkaloids.
Medicine: Tropinone derivatives are used in the development of pharmaceuticals such as atropine, which is used to treat bradycardia (slow heart rate) and as an antidote for certain types of poisoning.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tropinone and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: Tropinone derivatives, such as atropine, act on muscarinic acetylcholine receptors, blocking the action of acetylcholine.
Pathways Involved: The inhibition of acetylcholine receptors leads to various physiological effects, including increased heart rate and reduced secretions.
相似化合物的比较
Tropinone is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:
Tropine: A reduced form of tropinone, used in the synthesis of other tropane alkaloids.
Pseudotropine: An isomer of tropine with different pharmacological properties.
Nortropinone: A derivative of tropinone with a similar structure but different reactivity.
Tropinone’s uniqueness lies in its role as a key intermediate in the biosynthesis of tropane alkaloids and its versatility in synthetic organic chemistry.
属性
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-7,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZPOIOGWQCRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
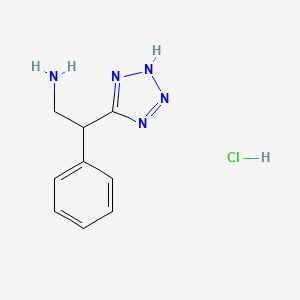
![4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8010767.png)
![4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine](/img/structure/B8010779.png)
![1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B8010787.png)
![Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B8010794.png)
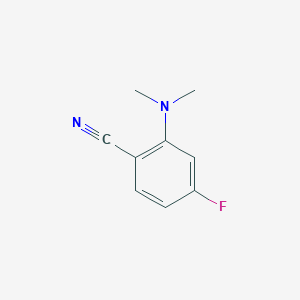
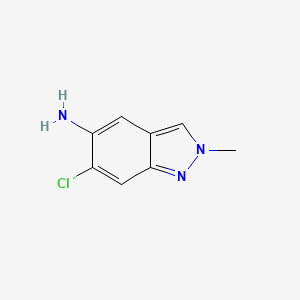
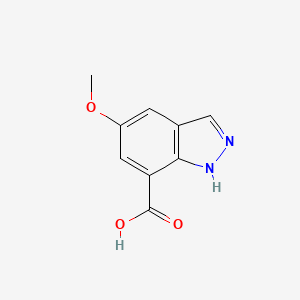
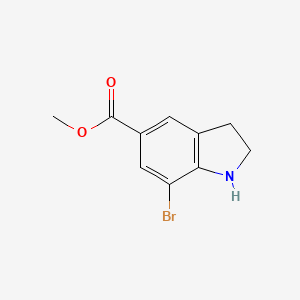

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide](/img/structure/B8010846.png)
![4-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2-chlorophenol](/img/structure/B8010849.png)
![2,4,6-trimethyl-N'-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B8010854.png)
![N'-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010863.png)
